molecular formula C14H14N6O3S3 B4949754 Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate

Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate

Cat. No.: B4949754
M. Wt: 410.5 g/mol
InChI Key: SOJBLGIBTBJBEH-UHFFFAOYSA-N
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Description

Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate is a complex organic compound that features a benzothiazole ring and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate typically involves multiple steps. The reaction conditions often require the use of strong Lewis acids or amine salts to generate the highly reactive hydrazoic acid in situ .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the tetrazole moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted benzothiazole or tetrazole derivatives.

Scientific Research Applications

Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes or receptors, modulating their activity. The tetrazole moiety can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and stability . These interactions can lead to the modulation of specific signaling pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate is unique due to its combination of a benzothiazole ring and a tetrazole moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3S3/c1-20-13(17-18-19-20)24-6-11(21)15-8-3-4-9-10(5-8)26-14(16-9)25-7-12(22)23-2/h3-5H,6-7H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJBLGIBTBJBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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